molecular formula C25H40O3 B14585684 Benzyl 8-(3-octyloxiran-2-YL)octanoate CAS No. 61257-44-1

Benzyl 8-(3-octyloxiran-2-YL)octanoate

Cat. No.: B14585684
CAS No.: 61257-44-1
M. Wt: 388.6 g/mol
InChI Key: BDXPEDJBQJYYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-(3-octyloxiran-2-yl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an epoxide ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 8-(3-octyloxiran-2-yl)octanoate typically involves the reaction of 8-(3-octyloxiran-2-yl)octanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-(3-octyloxiran-2-yl)octanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild conditions to open the epoxide ring.

Major Products Formed

    Oxidation: Diols or hydroxy acids.

    Reduction: Benzyl 8-(3-octyloxiran-2-yl)octanol.

    Substitution: Amino alcohols or thioethers.

Scientific Research Applications

Benzyl 8-(3-octyloxiran-2-yl)octanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of Benzyl 8-(3-octyloxiran-2-yl)octanoate involves its interaction with molecular targets through its epoxide ring and ester group. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in modulation of biological pathways and exertion of its effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    9,10-epoxyoctadecanoic acid: An epoxy fatty acid with a similar epoxide ring structure.

    8-(3-octyloxiran-2-yl)octanoic acid: The parent acid of Benzyl 8-(3-octyloxiran-2-yl)octanoate.

    Methyl 8-(3-octyloxiran-2-yl)octanoate: A methyl ester analog with similar chemical properties.

Uniqueness

This compound is unique due to its benzyl ester group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the benzyl group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61257-44-1

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

benzyl 8-(3-octyloxiran-2-yl)octanoate

InChI

InChI=1S/C25H40O3/c1-2-3-4-5-7-13-18-23-24(28-23)19-14-8-6-9-15-20-25(26)27-21-22-16-11-10-12-17-22/h10-12,16-17,23-24H,2-9,13-15,18-21H2,1H3

InChI Key

BDXPEDJBQJYYIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.